2-[(3-Aminophenyl)(benzyl)amino]acetamide
Description
2-[(3-Aminophenyl)(benzyl)amino]acetamide is a small organic molecule characterized by a central acetamide backbone substituted with a benzyl group and a 3-aminophenyl moiety. Its structure combines aromatic and amino functionalities, which may confer hydrogen-bonding capabilities and modulate solubility or receptor interactions.
Properties
IUPAC Name |
2-(3-amino-N-benzylanilino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-13-7-4-8-14(9-13)18(11-15(17)19)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFKBZIEFJCYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226796 | |
| Record name | Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601226796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-85-9 | |
| Record name | Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-[(3-aminophenyl)(phenylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601226796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(3-Aminophenyl)(benzyl)amino]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features an acetamide backbone with a 3-aminophenyl and benzyl group attached. This configuration is crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound exhibits potent inhibitory activity against several kinases, including CSF1R (IC50 = 5.5 nM), which is crucial in tumor growth and metastasis .
- Cell Proliferation : In vitro studies demonstrated that the compound significantly reduces cell proliferation in sensitive cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may also modulate the activity of receptors associated with tumor growth, enhancing its therapeutic efficacy.
Study 1: Antitumor Efficacy
In a study involving PANC02 tumors, treatment with this compound resulted in a significant reduction in tumor size (62% decrease at a dose of 200 mg/kg). This effect was linked to decreased levels of CSF1R protein and tumor-associated macrophages .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at sub-micromolar concentrations, showcasing its potential as a broad-spectrum antibiotic .
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar compounds was conducted:
| Compound Name | IC50 (nM) | Activity Type |
|---|---|---|
| This compound | 5.5 | Anticancer (CSF1R Inhibitor) |
| Compound A | 10 | Anticancer |
| Compound B | 20 | Antimicrobial |
This table illustrates that this compound demonstrates superior potency compared to other tested compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-[(3-Aminophenyl)(benzyl)amino]acetamide and analogous compounds:
Structural and Functional Insights
Aromatic vs. Heterocyclic Substituents: The target compound’s benzyl and 3-aminophenyl groups contrast with the thiazol ring in and the benzimidazole in . Heterocycles like thiazol or benzimidazole enhance π-π stacking or hydrogen bonding, often improving target affinity (e.g., antiparasitic activity in benzimidazoles) .
Amino Group Variations: The dimethylamino group in reduces polarity, favoring membrane permeability, whereas the 3-aminophenyl in the target compound may enhance solubility and hydrogen-bonding interactions .
Biological Activity :
- Benzimidazole-1-acetamides () demonstrate potent anthelmintic effects due to their planar aromatic systems, which disrupt helminth microtubules. The target compound lacks this motif, suggesting divergent applications .
- The thiazol-containing derivative () likely targets enzymes via halogen-bonding (Cl substituent) and hydrophobic interactions, a mechanism less feasible for the target compound .
Synthetic Accessibility: Methylation () and condensation () are common routes for acetamides. The discontinued status of the target compound () may reflect synthetic challenges, such as instability of the 3-aminophenyl group or purification hurdles .
Key Research Findings
- Anthelmintic Superiority : Benzimidazole-1-acetamides (e.g., 3c, 3q) outperform albendazole in paralyzing and killing worms, highlighting the importance of the benzimidazole core .
- Enzyme Inhibition Potential: The thiazol-chlorophenyl derivative () and MT1-MMP-targeting acetamide () exemplify how heterocycles and halogen atoms enhance specificity for biological targets .
- Lipophilicity vs. Solubility Trade-offs: Azepane-containing derivatives () prioritize lipophilicity for CNS penetration, whereas the target compound’s aminophenyl group may favor aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
